(1s,2s)-2-Ethynylcyclopropanecarboxylic acid

Description

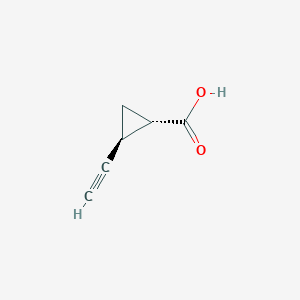

(1S,2S)-2-Ethynylcyclopropanecarboxylic acid is a cyclopropane derivative characterized by its strained three-membered ring and an ethynyl (-C≡CH) substituent at the C2 position. The (1S,2S) stereochemistry imparts distinct spatial and electronic properties, influencing its reactivity, stability, and biological interactions.

Properties

IUPAC Name |

(1S,2S)-2-ethynylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOURCILMTVHBE-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1C[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1s,2s)-2-Ethynylcyclopropanecarboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring followed by the introduction of the ethynyl group and the carboxylic acid functionality. One common approach is the cyclization of a suitable precursor, such as an alkyne, under specific conditions to form the cyclopropane ring. Subsequent functional group transformations are then employed to introduce the ethynyl and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and microreactors can be employed to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

(1s,2s)-2-Ethynylcyclopropanecarboxylic acid: undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The ethynyl group can be reduced to form an ethylene derivative.

Substitution: The compound can undergo substitution reactions at the cyclopropane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromic acid under acidic conditions.

Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using chemical reducing agents like lithium aluminum hydride.

Substitution reactions may involve nucleophiles such as halides or amines under specific conditions.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Ethylene derivatives and other reduced forms of the ethynyl group.

Substitution: Halogenated or aminated derivatives of the cyclopropane ring.

Scientific Research Applications

(1s,2s)-2-Ethynylcyclopropanecarboxylic acid: has diverse applications in scientific research, including:

Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

Biology: It can be used as a probe or inhibitor in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological targets.

Industry: The compound's unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1s,2s)-2-Ethynylcyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but they often include key enzymes or receptors relevant to the biological process being studied.

Comparison with Similar Compounds

Substituent Variations and Stereochemical Effects

Cyclopropanecarboxylic acids exhibit diverse biological and chemical profiles depending on substituents and stereochemistry. Key comparisons include:

Key Observations :

- Stereochemistry : The (1S,2S) configuration likely enhances binding specificity in chiral environments compared to racemic mixtures (e.g., (1R,2S) derivatives in ) .

- Electron-Withdrawing Groups: Chloro and trifluoroacetamido substituents () increase electrophilicity, whereas amino groups () may facilitate hydrogen bonding in biological systems.

Physicochemical Properties

| Property | (1S,2S)-2-Ethynyl | (1S)-2,2-Difluoro | (E)-1-Chloro-2-phenyl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~138.12 (estimated) | 122.08 | 200.63 |

| LogP | ~1.2 (predicted) | 1.5 | 2.8 |

| Solubility | Moderate in polar solvents | High aqueous solubility | Low (lipophilic) |

Notes:

Biological Activity

(1S,2S)-2-Ethynylcyclopropanecarboxylic acid (ECC) is an organic compound notable for its unique cyclopropane structure combined with an ethynyl group and a carboxylic acid functional group. This compound has garnered attention in biochemical research due to its significant biological activity, particularly in enzyme interactions and metabolic pathways. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

- Molecular Formula : C₆H₆O₂

- Structural Features : The presence of the ethynyl group enhances reactivity, allowing for diverse chemical transformations compared to similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Interactions : The compound influences the activity of various enzymes involved in metabolic pathways. It has been shown to interact with carboxylic acid transporters, which regulate intracellular concentrations of carboxylic acids depending on cellular conditions.

- Cellular Effects : ECC modulates cell signaling pathways, gene expression, and cellular metabolism. Its impact on glycolysis and the citric acid cycle highlights its role in energy production.

- Molecular Mechanisms : The compound can bind to specific enzymes, either inhibiting or activating their functions. It participates in free radical reactions and nucleophilic substitutions, affecting enzyme stability.

Case Study 1: Enzyme Interaction Analysis

A study evaluated the interaction of this compound with specific enzymes in a laboratory setting. Results showed that at lower concentrations, ECC enhanced enzyme activity related to metabolic processes. However, at higher concentrations, it exhibited inhibitory effects, indicating a dose-dependent relationship.

Case Study 2: Cellular Metabolism Impact

In a cellular model, ECC was administered to observe its effects on metabolic pathways. The findings revealed that ECC significantly increased the rate of glycolysis and altered gene expression patterns associated with energy metabolism. These changes suggest potential applications in metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other cyclopropane derivatives:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-Vinylcyclopropanecarboxylic Acid | Vinyl group instead of ethynyl | Lower reactivity in enzyme interactions |

| Cyclopropanecarboxylic Acid | No ethynyl group | Less influence on metabolic pathways |

| 2-Phenylcyclopropanecarboxylic Acid | Phenyl group present | Different chemical properties |

Research Applications

This compound has several applications across various fields:

- Organic Synthesis : Used as a building block for synthesizing complex cyclopropane derivatives.

- Biochemical Research : Valuable for studying enzyme interactions and metabolic pathways.

- Pharmaceutical Development : Ongoing research aims to explore its potential as a precursor for bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.